5,7-Dimethyl-1-naphthol
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Overview
Description
5,7-Dimethyl-1-naphthol is an organic compound with the molecular formula C₁₂H₁₂O. It is a derivative of naphthol, characterized by the presence of two methyl groups at the 5th and 7th positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-naphthol can be achieved through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form the corresponding amine. This amine undergoes hydrolysis to yield 1-naphthol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and hydrogenation processes, followed by selective methylation. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-5,7-dimethyl-1-naphthol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,7-Dimethyl-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1-naphthol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and electron transfer reactions, which can influence biological processes. Its methyl groups can affect its lipophilicity and membrane permeability, enhancing its potential as a bioactive compound .
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Lacks the methyl groups at the 5th and 7th positions.
2-Naphthol: Has the hydroxyl group at the 2nd position instead of the 1st.
5,7-Dimethyl-2-naphthol: Similar structure but with the hydroxyl group at the 2nd position.
Uniqueness
5,7-Dimethyl-1-naphthol is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
31706-76-0 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5,7-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h3-7,13H,1-2H3 |
InChI Key |
ZMYBSCDKKBZCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=C1)O)C |
Origin of Product |
United States |
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